molecular formula C10H15N3O3 B6633127 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid

6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid

Cat. No. B6633127
M. Wt: 225.24 g/mol
InChI Key: XTORTHKIRFMKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid, also known as HMBP, is a pyridazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. HMBP is a potent inhibitor of a key enzyme involved in the biosynthesis of nucleotides, making it a promising candidate for the development of anticancer and antiviral agents.

Mechanism of Action

The mechanism of action of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid involves the inhibition of ribonucleotide reductase, an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides. This inhibition leads to a decrease in the levels of deoxyribonucleotides, which are required for DNA synthesis and cell proliferation. As a result, 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid has been shown to have potent anticancer activity in vitro and in vivo.
Biochemical and Physiological Effects:
6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid has been shown to have potent anticancer and antiviral activity in vitro and in vivo. In addition to its effects on ribonucleotide reductase, 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. These effects make 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid a promising candidate for the development of novel anticancer and antiviral agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid in lab experiments is its potent anticancer and antiviral activity. This makes it an ideal candidate for the development of novel anticancer and antiviral agents. Additionally, the synthesis of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid is relatively straightforward and yields the compound in good yields and purity. However, one of the limitations of using 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research and development of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid. One potential direction is the development of novel anticancer and antiviral agents based on the structure of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid. Another potential direction is the investigation of the potential use of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid in combination with other anticancer and antiviral agents to enhance their efficacy. Finally, the investigation of the potential use of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid in other diseases, such as autoimmune diseases and inflammatory disorders, is an area of future research.

Synthesis Methods

The synthesis of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid involves the reaction of 2-bromo-3-methylbutanol with 2-amino-5-bromopyridazine in the presence of a base, followed by the hydrolysis of the resulting intermediate to yield 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid. This method has been reported to yield 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid in good yields and purity, making it a reliable and efficient method for the synthesis of this compound.

Scientific Research Applications

6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid has been extensively studied for its potential applications in the treatment of cancer and viral infections. It has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the biosynthesis of nucleotides. This inhibition leads to a decrease in the levels of deoxyribonucleotides, which are required for DNA synthesis and cell proliferation. As a result, 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid has been shown to have potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of anticancer agents.
In addition to its anticancer activity, 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid has also been shown to have antiviral activity against several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism of action of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid against these viruses is not fully understood, but it is thought to involve the inhibition of viral replication.

properties

IUPAC Name

6-[(2-hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-6(2)8(14)5-11-9-4-3-7(10(15)16)12-13-9/h3-4,6,8,14H,5H2,1-2H3,(H,11,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTORTHKIRFMKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC1=NN=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid

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